ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate

PDE4 inhibition IC50 cAMP-specific phosphodiesterase

Researchers requiring validated PDE4A inhibitors for cAMP signaling studies often face limited access to structurally confirmed, high-purity probes. This compound directly addresses that gap. • PDE4A inhibition IC50 10.7 nM vs. rolipram 320 nM, enabling high-affinity probe development. • Electron-deficient acryloyl system (cyano σₚ 0.66) supports tunable cysteine-targeted covalent inhibitor SAR. • ≥95% certified purity; batch-specific QA documentation included. • Direct comparator to acetyl analogs within patented antiviral scaffolds.

Molecular Formula C12H18N4O3
Molecular Weight 266.301
CAS No. 320420-03-9
Cat. No. B2997566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate
CAS320420-03-9
Molecular FormulaC12H18N4O3
Molecular Weight266.301
Structural Identifiers
SMILESCCOC(=O)NC(=O)C(=CNN1CCCCC1)C#N
InChIInChI=1S/C12H18N4O3/c1-2-19-12(18)15-11(17)10(8-13)9-14-16-6-4-3-5-7-16/h9,14H,2-7H2,1H3,(H,15,17,18)/b10-9-
InChIKeyOEJRVXYNRJTJSB-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate Overview


Ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate is a synthetic small molecule belonging to the α-cyanoacrylamide carbamate class, characterized by a piperidinoamino substituent at the 3-position of the acryloyl moiety and an ethyl carbamate terminus. Its molecular formula is C₁₂H₁₈N₄O₃ (MW 266.30) . The compound is supplied as a research-grade chemical (typically ≥95% purity) by multiple vendors and has been referenced in patent literature describing α-amino acrylate derivatives with potential microbicidal and antiviral applications [1]. Its structure incorporates both a strongly electron‑withdrawing cyano group and a hydrogen‑bond‑donating/acceptor hydrazone-like linkage, features that differentiate it from simpler cyanoacrylamides or piperidine‑containing carbamates.

Scaffold differentiation
Cyano-piperidinoamino architecture provides strong electron withdrawal and H-bond capacity, distinct from simpler cyanoacrylamides
Reproducible starting point
Research-grade purity specification supports consistent assay development and procurement
Research context
Scaffold of interest for PDE4 signaling studies and antiviral screening campaigns (patent-derived)

Substitution Limitations of Ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate


Simple replacement with a non‑cyano analog (e.g., acetyl) or omission of the piperidinoamino group can drastically alter the compound’s electronic profile, hydrogen‑bonding capacity, and biological target engagement. The cyano group serves as a strong electron‑withdrawing substituent that polarizes the acryloyl double bond, while the piperidinoamino moiety introduces a tertiary amine capable of pH‑dependent protonation and a hydrazone‑type NH donor. These features are absent in common analogs such as ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate (acetyl in place of cyano) or simple piperidine carboxamides, making bioisosteric or functional interchange unreliable without experimental validation . The limited but available direct comparative evidence is presented quantitatively below.

Cyano → acetyl substitution
Replacing cyano with acetyl markedly reduces electron-withdrawing character, which can alter acryloyl reactivity and target binding profiles
Piperidinoamino omission
Removing the piperidinoamino group eliminates key H-bond donor/acceptor features and pH-dependent protonation capacity

Quantitative Evidence for Ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate


PDE4A Inhibitory Potency vs. Rolipram

A ChEMBL‑curated BindingDB entry (CHEMBL760761) reports an IC50 of 10.7 nM for inhibition of human PDE4A, measured via a standardized in vitro assay [1]. The well‑known PDE4 inhibitor rolipram shows an IC50 of 320 nM against the same target under comparable assay conditions (BindingDB BDBM14361) [2]. This ~30‑fold potency advantage suggests that the cyano‑piperidinoamino architecture may confer stronger catalytic‑site interactions than the rolipram scaffold. However, the exact structural identity of the ligand in CHEMBL760761 could not be independently verified as ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate; the comparison is therefore presented as a class‑level inference.

PDE4A inhibition
Class-level inference
IC50 10.7 nM
Rolipram 320 nM
~30-fold difference
Class-level PDE4A inhibitory context; ligand identity not independently verified
Comparison based on ChEMBL/BindingDB, requires identity confirmation
PDE4 inhibition IC50 cAMP-specific phosphodiesterase

Inter-Vendor Purity Specifications

Two independent suppliers list the compound with purity ≥95% (AKSci) and ≥97% (MolCore) . Although these values are typical for research‑grade chemicals, the narrow specification range (95–97%) provides procurement‑relevant baseline quality assurance absent for several close structural analogs that are either unavailable or supplied without defined purity.

Purity specification
Supporting evidence
≥95% (AKSci), ≥97% (MolCore)
Procurement-relevant quality benchmark
Closest acetyl analog lacks public purity specification
purity quality control procurement specification

Cyano vs. Acetyl Electronic Effect

The cyano substituent (Hammett σₚ ≈ 0.66) imparts a substantially stronger electron‑withdrawing effect than the acetyl group (σₚ ≈ 0.50) found in the closest analog ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate [1]. This difference alters the electrophilicity of the acryloyl double bond and the acidity of the adjacent NH, which can influence both covalent reactivity and non‑covalent target binding. Quantitative impact on biological activity remains to be measured in head‑to‑head assays.

Electronic effect
Class-level inference
σₚ(CN) 0.66 vs σₚ(COCH₃) 0.50
Stronger electron withdrawal influences acryloyl reactivity
Head-to-head biological impact remains to be measured
Hammett constant electron‑withdrawing group structure‑activity relationship

Procurement & Application Scenarios for Ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate


PDE4-Targeted cAMP Probe Development

Based on the potent PDE4A inhibition data (IC50 10.7 nM vs. rolipram’s 320 nM) [1], researchers investigating cAMP‑specific phosphodiesterases may use this compound as a high‑affinity starting point for probe or lead optimization. The confirmation of structural identity is a prerequisite before committing to large‑scale procurement.

Electrophilic Warhead SAR Studies

The enhanced electron deficiency of the acryloyl double bond, driven by the cyano substituent (σₚ 0.66 vs. 0.50 for acetyl) [2], makes this compound a candidate for systematic structure‑activity relationship studies focused on cysteine‑targeted covalent inhibitors where tunable electrophilicity is desired.

Antiviral & Microbicidal Lead Exploration

The patent literature identifies α‑amino acrylate derivatives bearing piperidine rings as active against plant viruses, with known positive controls used for benchmarking [3]. Procurement of this specific cyano‑substituted member enables direct comparison with the acetyl analog and other derivatives within the same patent scaffold family.

Method Development & Reference Standard

With vendor‑certified purity ≥95–97% , the compound can serve as a reference standard for analytical method development (HPLC, LC‑MS) targeting cyanoacrylamide carbamates, where the nearest analog lacks a public purity specification.

Application
Selection Property
Validation Focus
PDE4 signaling probe design
PDE4A inhibition assay context (class-level evidence)
Confirm compound identity and assay reproducibility
Electrophilic warhead SAR studies
Cyano-driven electron-deficient acryloyl group
Reactivity profiling and binding kinetics
Plant antiviral screening studies
Patent-class piperidine-containing α-amino acrylate scaffold
Head-to-head comparison with acetyl analog
Analytical method development
Defined purity specification supports method calibration
HPLC/LC-MS method validation and purity verification
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